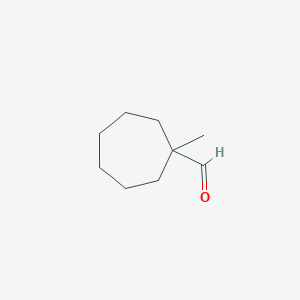

1-Methylcycloheptane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylcycloheptane-1-carbaldehyde is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol . It is a colorless liquid with a faint odor and is primarily used in organic synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylcycloheptane-1-carbaldehyde can be synthesized through various organic reactions. One common method involves the oxidation of 1-methylcycloheptanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-methylcycloheptene followed by oxidation. This method ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylcycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: 1-Methylcycloheptane-1-carboxylic acid.

Reduction: 1-Methylcycloheptanol.

Substitution: Various substituted cycloheptane derivatives.

Aplicaciones Científicas De Investigación

1-Methylcycloheptane-1-carbaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research on its derivatives has shown potential in developing new therapeutic agents.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-methylcycloheptane-1-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are crucial intermediates in many biochemical reactions . Additionally, its reactivity with nucleophiles makes it a valuable compound in synthetic organic chemistry .

Comparación Con Compuestos Similares

Cycloheptane-1-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.

1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring instead of a seven-membered ring.

Uniqueness: 1-Methylcycloheptane-1-carbaldehyde is unique due to its seven-membered ring structure, which imparts different chemical properties and reactivity compared to six-membered ring analogs. The presence of the methyl group at the 1-position also influences its reactivity and applications .

Actividad Biológica

1-Methylcycloheptane-1-carbaldehyde is an organic compound with the chemical formula C8H14O and CAS number 58604-64-1. This compound has garnered attention in various fields, including medicinal chemistry and materials science. Despite its potential applications, research on its biological activity remains limited. This article synthesizes available data on the biological properties, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

This compound consists of a cycloheptane ring with a methyl group and an aldehyde functional group. The structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

While specific studies directly evaluating the antimicrobial activity of this compound are scarce, related compounds in the cycloalkane family have demonstrated significant antimicrobial effects. For instance, cyclohexanecarboxaldehyde derivatives have shown activity against various bacterial strains, suggesting that similar mechanisms may be applicable to this compound.

Cytotoxicity and Cancer Research

Research on related compounds indicates that aldehydes can exhibit cytotoxic effects on cancer cells. The mechanism often involves inducing oxidative stress or apoptosis in tumor cells . Although direct studies on this compound are lacking, its structural similarity to known cytotoxic agents suggests potential relevance in cancer research.

The biological activity of aldehydes typically involves interaction with cellular targets such as proteins and nucleic acids. Aldehydes can form covalent bonds with amino groups in proteins, leading to modifications that affect enzyme activity and cellular signaling pathways. This reactivity is crucial for understanding the potential therapeutic applications of this compound.

Case Studies

Currently, there are no extensive case studies specifically focusing on this compound. However, investigations into similar compounds provide insights into potential applications:

- Cyclohexanecarboxaldehyde : Exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, indicating a possible pathway for exploring the efficacy of this compound in similar contexts.

- Related Aldehydes : Studies have shown that aldehydes can induce apoptosis in cancer cell lines through oxidative stress mechanisms, highlighting a potential area for future research involving this compound .

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Methylcyclohexanecarboxaldehyde | Structure | Antimicrobial properties observed |

| Cyclopentanecarboxaldehyde | Structure | Cytotoxic effects on cancer cells |

| Cyclooctanecarboxaldehyde | Structure | Limited studies; potential interest |

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Suggested areas for investigation include:

- In vitro studies : Assessing cytotoxicity against various cancer cell lines.

- Antimicrobial assays : Evaluating effectiveness against a range of bacterial strains.

- Mechanistic studies : Understanding the interaction pathways at the molecular level.

Propiedades

IUPAC Name |

1-methylcycloheptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZWTBBBMGEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.